molecular formula C16H20N4O4 B3017596 N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172826-04-8

N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B3017596
CAS RN: 1172826-04-8
M. Wt: 332.36
InChI Key: JKZWDMNAUHXSNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(furan-2-ylmethyl)acetamide derivatives has been reported using a one-pot three-component synthesis. This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in ethanol under reflux conditions for 110-120 minutes. The described synthesis approach is advantageous due to its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been characterized by crystallography. In this molecule, the acetamide unit is inclined at an angle of 76.7° to the furan ring. In the crystal form, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which generate chains along the100 direction. The carbonyl oxygen atom acts as a bifurcated acceptor, forming an R 1 2(6) ring . This information provides insight into the potential molecular conformation and intermolecular interactions that could be expected for N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide are not explicitly provided in the papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred from the functional groups present. For instance, the presence of amide and carbonyl groups could influence the compound's hydrogen bonding capability, affecting its solubility in various solvents. The crystalline structure of a related compound suggests that it may also exhibit polymorphism, which could affect its physical properties .

Scientific Research Applications

Antioxidant Activity

A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives for their antioxidant activity. The coordination complexes of these compounds showed significant antioxidant activity, indicating their potential in oxidative stress-related applications.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives, including those with furan structures, were studied by Khumar et al. (2018). The compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential in combating bacterial infections.

Anti-tuberculosis Activity

Derivatives of N-(furan-2-ylmethyl)acetamide were investigated for their anti-tuberculosis properties by Bai et al. (2011). These studies offer insights into developing new therapeutic agents against tuberculosis.

Structural and Computational Studies

The study of the crystal structure and vibrational properties of furan-2-ylmethyl compounds was conducted by Sun et al. (2021). These findings are crucial for understanding the chemical and physical properties of these compounds.

Antimicrobial Activity

A study by Abdelhamid et al. (2019) highlighted the synthesis of pyrazoline derivatives with furan-2-yl groups, which showed promising antimicrobial properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-12-9-14(16(22)19-4-7-23-8-5-19)20(18-12)11-15(21)17-10-13-3-2-6-24-13/h2-3,6,9H,4-5,7-8,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZWDMNAUHXSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

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